molecular formula C10H9Cl2FO B14038807 1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one

1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14038807
M. Wt: 235.08 g/mol
InChI Key: ZRTGVMPRQWAWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted aromatic ketones.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through nucleophilic substitution or electrophilic addition reactions. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. The molecular pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-phenylpropane: A similar compound with a chlorine atom attached to a phenylpropane structure.

    1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one: A closely related compound with a similar structure but different substitution pattern.

Uniqueness

1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H9Cl2FO

Molecular Weight

235.08 g/mol

IUPAC Name

1-chloro-1-[4-chloro-3-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)7-2-3-9(11)8(4-7)5-13/h2-4,10H,5H2,1H3

InChI Key

ZRTGVMPRQWAWTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)CF)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.